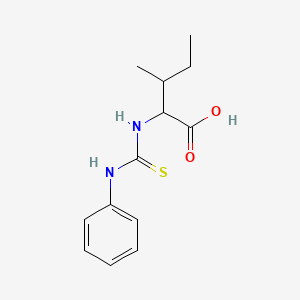

N-(phenylcarbamothioyl)isoleucine

Description

Properties

IUPAC Name |

3-methyl-2-(phenylcarbamothioylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-3-9(2)11(12(16)17)15-13(18)14-10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,16,17)(H2,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKBSIJUCVXTLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=S)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386767 | |

| Record name | N-(Phenylcarbamothioyl)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5839-71-4 | |

| Record name | N-(Phenylcarbamothioyl)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenylcarbamothioyl)isoleucine typically involves the reaction of isoleucine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(phenylcarbamothioyl)isoleucine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

Substitution: The phenylcarbamothioyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-(phenylcarbamothioyl)isoleucine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(phenylcarbamothioyl)isoleucine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to altered cellular functions. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Electronic vs. Lipophilic Effects :

Physicochemical Properties

- Ionization Profiles : Structural isomers like leucine and isoleucine derivatives exhibit distinct ionization efficiencies in MALDI-MS, attributed to subtle differences in branching and functional group orientation . For example, isoleucine derivatives show concentration-dependent ionization, whereas leucine analogues are undetectable under similar conditions .

- Metal complexation can mitigate this by improving solubility .

Key Research Findings

Antifungal Activity : N-(Substituted phenylcarbamothioyl)benzamides inhibit early fungal biofilms by disrupting yeast adhesion mechanisms. However, mature biofilms (48-hour) resist treatment due to dense hyphal networks .

Cytotoxicity : Nitro-substituted phenylcarbamothioyl derivatives exhibit IC₅₀ values 2–3 times lower than methyl-substituted analogues in cancer cell lines, emphasizing electronic effects .

Metal Coordination : Thiosemicarbazide ligands form stable complexes with transition metals, enhancing anticancer activity. For instance, Cu(II) complexes show 70% inhibition of A549 cells at 10 μM .

Q & A

Q. How can QSAR models optimize this compound derivatives for enhanced anti-tuberculosis activity?

- Methodology : Develop QSAR equations using descriptors like π (lipophilicity), σ (electronic effects), and Es (steric effects). For example, anti-tuberculosis activity in thiourea derivatives follows: Activity = -2.239π² + 6.049π – 2.917σ + 3.267Es – 78.090 *.

- Validation : Use leave-one-out cross-validation and external test sets. Molecular docking (e.g., AutoDock Vina) against targets like InhA (PDB: 2NV6) validates mechanistic hypotheses .

Q. What experimental designs address contradictions in cytotoxicity data across studies?

- Methodology : Discrepancies may arise from cell line heterogeneity or assay conditions. Standardize protocols using CLSI guidelines :

- Use identical cell passage numbers and culture media.

- Normalize results to a reference compound (e.g., doxorubicin).

- Apply mixed-effects models to account for inter-lab variability .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s mechanism of action?

- Methodology : Synthesize derivatives with halogen substitutions (e.g., 4-bromo or 4-fluoro benzamide ). Compare IC₅₀ values and apoptotic markers (e.g., caspase-3 activation). Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) quantify binding affinity to targets like EGFR or HER2 .

Q. What computational strategies predict the compound’s bioavailability and toxicity?

- Methodology :

- Bioavailability : Apply the QSAR equation:

Bioavailability = -0.86π² + 0.98π – 2.34σ + 89.78 *. - Toxicity : Use ADMET predictors (e.g., pkCSM) to estimate hepatotoxicity and Ames mutagenicity. In silico toxicity models prioritize derivatives with low Toxicity = 7.25π² + 1.09π + 9.59Es + 2869.36 *.

Q. How can isotopic labeling (e.g., ¹⁵N) elucidate metabolic pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.